molecular formula C4H7BrO B1582170 Isobutyryl bromide CAS No. 2736-37-0

Isobutyryl bromide

Cat. No.: B1582170
CAS No.: 2736-37-0
M. Wt: 151 g/mol
InChI Key: ICNCZFQYZKPYMS-UHFFFAOYSA-N
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Description

Isobutyryl bromide, also known as 2-methylpropanoyl bromide, is an organic compound with the molecular formula C4H7BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Target of Action

Isobutyryl bromide, also known as 2-Methylpropanoyl bromide, is a chemical compound used in organic synthesis . Its primary targets are organic compounds with active hydrogen atoms, such as alcohols and amines, where it acts as an acylating agent .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic acyl substitution. In this reaction, the bromide ion is a good leaving group, which makes this compound a potent acylating agent. The compound’s interaction with its targets results in the formation of esters or amides, depending on the nature of the nucleophile .

Biochemical Pathways

This compound doesn’t directly participate in any known biochemical pathways. For instance, it’s used as an atom transfer radical polymerization (ATRP) initiator for functionalizing hydroxyl groups present on the surface of graphene oxide .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in organic synthesis. It’s used to introduce the isobutyryl group into other molecules, altering their chemical properties and potentially their biological activities .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it’s sensitive to moisture and can react with water, leading to hydrolysis . Therefore, it’s typically stored and used under anhydrous conditions. Additionally, the reaction conditions, such as temperature and pH, can significantly affect its reactivity and the outcome of the reactions it’s involved in .

Biochemical Analysis

Biochemical Properties

Isobutyryl bromide plays a significant role in biochemical reactions, particularly in the synthesis of amides, ketenes, and other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through nucleophilic substitution. For instance, this compound can react with hydroxyl groups on proteins or enzymes, leading to the formation of ester or ether linkages . This reactivity makes it a useful tool in modifying biomolecules for research purposes.

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and enzymes within the cell. The compound’s ability to form covalent bonds with biomolecules can lead to changes in protein function and activity, thereby affecting various cellular functions . For example, the modification of enzymes involved in metabolic pathways can alter the rate of metabolic reactions, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound can act as an acylating agent, transferring its isobutyryl group to nucleophilic sites on proteins and enzymes. This acylation can inhibit or activate enzyme activity, depending on the specific site of modification . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture or light . Over time, the degradation products can influence cellular function, potentially leading to long-term effects on cellular metabolism and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative modifications to biomolecules, affecting cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of branched-chain amino acids. The compound can interact with enzymes such as branched-chain aminotransferase and branched-chain ketoacid dehydrogenase, influencing the catabolism of amino acids like leucine, isoleucine, and valine . These interactions can affect metabolic flux and the levels of metabolites within the cell, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects on localized proteins and enzymes.

Preparation Methods

Isobutyryl bromide can be synthesized through several methods. One common method involves the bromination of isobutyric acid using red phosphorus and bromine. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The mixture is warmed to 100°C over six hours, and the resulting this compound is decanted and fractionated .

Another method involves the reaction of isobutyl alcohol with phosphorus tribromide. The alcohol is cooled to -10°C, and phosphorus tribromide is added slowly while maintaining the temperature below 0°C. The mixture is then allowed to reach room temperature and stand overnight. The crude this compound is distilled under reduced pressure and purified .

Chemical Reactions Analysis

Isobutyryl bromide undergoes various chemical reactions, including substitution and addition reactions. It is commonly used in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones .

    Substitution Reactions: this compound reacts with nucleophiles such as amines to form amides. For example, it can react with aniline to form isobutyroanilide.

    Addition Reactions: It can also participate in addition reactions with compounds containing hydroxyl groups, such as alcohols, to form esters.

Common reagents used in these reactions include copper(I) and tertiary amines, which facilitate the formation of lactams and other cyclic compounds .

Comparison with Similar Compounds

Isobutyryl bromide can be compared with other acyl halides, such as acetyl bromide and propionyl bromide. While all these compounds are acylating agents, this compound is unique due to its branched structure, which can influence its reactivity and the steric effects in its reactions.

    Acetyl Bromide: A simpler acyl halide with a linear structure, used in similar acylation reactions.

    Propionyl Bromide: Another linear acyl halide, but with a slightly longer carbon chain than acetyl bromide.

The branched structure of this compound can lead to different reaction kinetics and product distributions compared to these linear acyl halides .

Properties

IUPAC Name

2-methylpropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNCZFQYZKPYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334314
Record name Isobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2736-37-0
Record name Isobutyryl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyryl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does isobutyryl bromide function as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A1: this compound serves as a versatile initiator in ATRP due to its reactive bromine atom. [, , , , , , , ] The copper catalyst complex in ATRP facilitates homolytic cleavage of the carbon-bromine bond, generating an initiating radical. [, , , , , , ] This radical can then initiate the polymerization of various monomers, including methacrylates and acrylates. [, , , , , , ] The controlled nature of ATRP allows for the synthesis of well-defined polymers with targeted molecular weights and narrow polydispersity indices. [, , , ]

Q2: What are the advantages of using this compound in the synthesis of star-shaped polymers?

A2: The structure of this compound, particularly the presence of a single bromine atom, makes it ideal for synthesizing star-shaped polymers. [, , ] Researchers have utilized this compound derivatives as multi-functional initiators in ATRP to create polymers with a central core and radiating arms. [, , ] This unique architecture offers advantages in drug delivery applications, as demonstrated by the creation of star polylactide - poly-dimethylaminoethyl methacrylate amphiphilic block copolymers. [, ]

Q3: Can this compound be used to modify natural polymers like chitosan?

A3: Yes, this compound can be used to modify natural polymers like chitosan for enhanced properties. [] Studies have shown that reacting chitosan with this compound, after protecting the amino group, yields a chitosan macroinitiator. [] This macroinitiator can then be used in ATRP to graft synthetic polymers onto the chitosan backbone, creating hybrid materials with combined properties of both natural and synthetic polymers. []

Q4: What is the role of this compound in surface functionalization, particularly with carbon nanotubes?

A4: this compound plays a crucial role in anchoring polymerization initiators to the surface of materials like carbon nanotubes. [] In one study, carbon nanotubes were first coated with polydopamine, which provides reactive amino and hydroxyl groups. [] Reacting these groups with this compound introduces bromine functionalities on the surface, enabling the subsequent grafting of polymers via surface-initiated SET-LRP. []

Q5: What spectroscopic data are available for characterizing this compound?

A5: While specific spectroscopic data for this compound is not extensively discussed in the provided research, its derivatives and products formed using this compound are characterized using various techniques. These include:

  • 1H NMR Spectroscopy: Used to confirm the structure and composition of polymers synthesized using this compound-based initiators. [, , , ]
  • MALDI-TOF-MS: Employed to determine the molecular weight and end-group fidelity of polymers initiated by this compound derivatives. []
  • Fourier Transform Infrared (FTIR) Spectroscopy: Utilized to identify characteristic functional groups present in both this compound derivatives and the resulting polymers. [, , ]

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